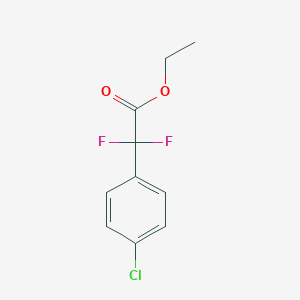

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Overview

Description

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The presence of the 4-chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amide derivative.

Hydrolysis: The major products are 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate serves as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical transformations that are crucial for drug development. The compound's difluoroacetate moiety is particularly noteworthy due to its potential biological activity.

- Mechanism of Action : While specific mechanisms for this compound remain largely unexplored, similar difluoroacetate derivatives have been shown to inhibit succinate dehydrogenase, disrupting the citric acid cycle and potentially leading to cell death. This suggests that further research could elucidate its pharmacological properties.

Agrochemical Applications

The compound has potential applications as a pesticide or herbicide due to its structural characteristics that may confer biological activity against pests or weeds. The chlorophenyl group and difluoro substituents may enhance its efficacy in agricultural formulations.

Case Study 1: Synthesis and Reactivity

A study highlighted the synthesis of various difluorinated compounds through the cleavage of carbon-carbon bonds using this compound as a starting material. The results demonstrated that under specific conditions, this compound could effectively generate difluoromethylbenzenes .

Research has indicated that compounds with similar structural motifs can exhibit significant biological activities. For instance, studies on difluorinated β-keto esters showed promising results in drug development pathways . This suggests that this compound may also be a candidate for further biological evaluation.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The presence of the 4-chlorophenyl and difluoro groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-Bromophenyl)-2,2-difluoroacetate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 2-(4-Methylphenyl)-2,2-difluoroacetate: Similar structure but with a methyl group instead of chlorine.

Ethyl 2-(4-Fluorophenyl)-2,2-difluoroacetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is unique due to the presence of both chlorine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.

Biological Activity

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a compound of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a difluoroacetate group attached to a chlorophenyl moiety. The presence of fluorine and chlorine substituents enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, which may influence its biological activity.

The mechanism of action of this compound is multifaceted:

- Pharmaceutical Applications : In medicinal chemistry, it is often utilized as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. The difluoro group may enhance binding affinity to biological targets such as enzymes or receptors.

- Agrochemical Uses : The compound serves as a precursor for synthesizing herbicides and pesticides, where its structural properties contribute to effective biological activity against pests.

Pharmacological Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Hypolipidemic Effects : A related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was shown to reduce serum cholesterol and triglyceride levels significantly in animal models. At a dose of 0.05%, it reduced cholesterol by 23% and triglycerides by 35% in normal rats . This suggests potential for similar effects in the parent compound.

- Antiplatelet Activity : The same derivative inhibited platelet aggregation in vitro and normalized hyperaggregability in hyperlipidemic plasma ex vivo, indicating potential cardiovascular benefits .

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of this compound for their biological activities:

- Study Design : Researchers synthesized several derivatives and evaluated their effects on lipid profiles in Sprague-Dawley rats.

- Findings : One compound demonstrated ten times more activity in hereditary hyperlipidemic rats compared to normal rats, highlighting the importance of structural modifications on biological efficacy .

Research Findings

Recent studies have provided insights into the reactivity and potential applications of this compound:

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGULHXRXMXNYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.